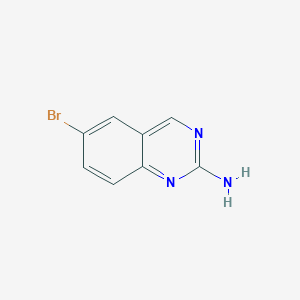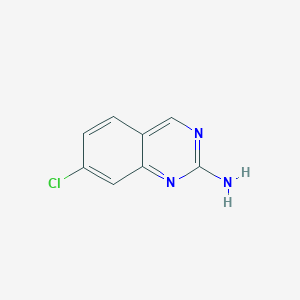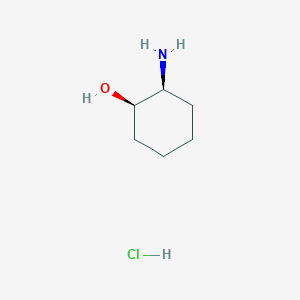![molecular formula C6H13NO B112249 [1-(Aminomethyl)cyclobutyl]methanol CAS No. 2041-56-7](/img/structure/B112249.png)
[1-(Aminomethyl)cyclobutyl]methanol
Descripción general
Descripción
“[1-(Aminomethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 2041-56-7 . It has a molecular weight of 115.18 and a linear formula of C6H13NO . It is typically stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for “[1-(Aminomethyl)cyclobutyl]methanol” is 1S/C6H13NO/c7-4-6(5-8)2-1-3-6/h8H,1-5,7H2 . The molecular structure consists of a cyclobutyl ring with a methanol and an amine group attached .Physical And Chemical Properties Analysis
“[1-(Aminomethyl)cyclobutyl]methanol” is a liquid with a density of 1.022g/cm³ . It has a boiling point of 194.229ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Photoreaction Products
- [1-(Aminomethyl)cyclobutyl]methanol is involved in the formation of various ethers, including cyclobutyl ethers, through the photoaddition of methanol to phenyl-substituted butadienes. This process is significant in understanding the mechanistic implications of photoreactions with alkyl-dienes (Baldry, 1975).
Synthesis and Rearrangement
- The compound plays a role in the synthesis and rearrangement of cyclobutyl methanol, leading to the production of compounds like cerapicol. This involves the addition of Grignard reagents to bicyclic ketones, with implications in the search for other potential precursors (El-Hachach et al., 1999).
Lipid Dynamics Studies
- Methanol, a key component in the structure of [1-(Aminomethyl)cyclobutyl]methanol, is used to study lipid dynamics in biological and synthetic membranes. It significantly impacts lipid transfer and flip-flop kinetics in lipid bilayers (Nguyen et al., 2019).
N-Monomethylation
- Direct N-monomethylation of aromatic primary amines, including those related to [1-(Aminomethyl)cyclobutyl]methanol, can be achieved using methanol. This has broad implications in synthetic chemistry due to its efficiency and selectivity (Li et al., 2012).
Catalysis in Chemical Reactions
- [1-(Aminomethyl)cyclobutyl]methanol-related compounds are used in catalyzing Huisgen 1,3-dipolar cycloadditions, showcasing the role of such structures in facilitating efficient chemical reactions (Ozcubukcu et al., 2009).
Antiviral and Antineoplastic Activities
- Derivatives of [1-(Aminomethyl)cyclobutyl]methanol have been evaluated for their antiviral and antineoplastic activities. Certain compounds have shown activity against respiratory syncytial virus and vaccinia virus, as well as cytostatic activity (Blanco et al., 1999).
Electrochemical Utilization in Organic Synthesis
- Methanol from [1-(Aminomethyl)cyclobutyl]methanol is utilized as a C1 source in electrocatalytic synthesis, demonstrating its potential in organic chemical reactions (Liu et al., 2021).
Safety And Hazards
“[1-(Aminomethyl)cyclobutyl]methanol” is classified as a dangerous substance. It has hazard statements H302+H312-H314, indicating that it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-6(5-8)2-1-3-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGSQIAVDXICTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627224 | |
| Record name | [1-(Aminomethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Aminomethyl)cyclobutyl]methanol | |
CAS RN |
2041-56-7 | |
| Record name | [1-(Aminomethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(aminomethyl)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



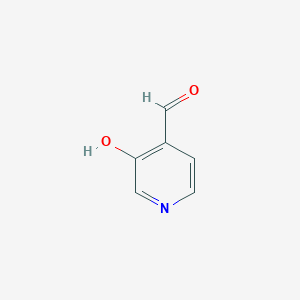
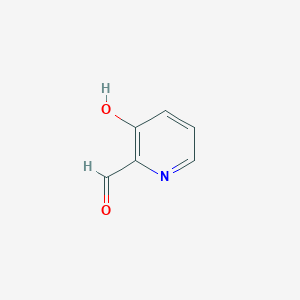
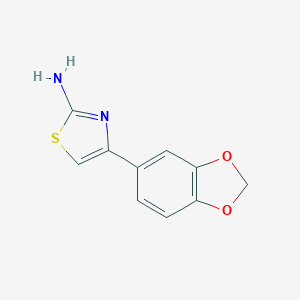

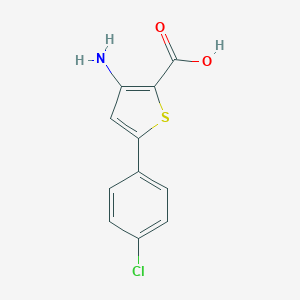
![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)
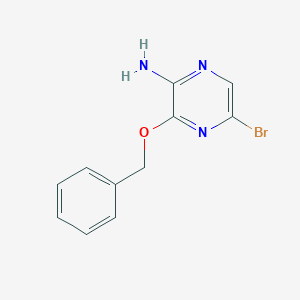
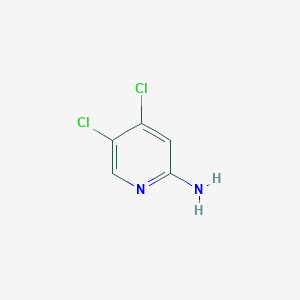
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)

